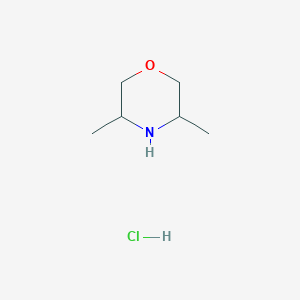

3,5-Dimethylmorpholine hydrochloride

Description

Properties

IUPAC Name |

3,5-dimethylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXQYCSQVMVHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505256 | |

| Record name | 3,5-Dimethylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256518-81-7 | |

| Record name | 3,5-Dimethylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylmorpholine hydrochloride is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. As a morpholine derivative, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on data and experimental procedures relevant to research and development.

Chemical Properties

This compound is the salt form of 3,5-dimethylmorpholine, formed by the reaction with hydrochloric acid. This conversion to the hydrochloride salt is often employed to improve the compound's stability and water solubility, which are advantageous properties for pharmaceutical development. The presence of two methyl groups on the morpholine ring results in the existence of stereoisomers (cis and trans), which may exhibit different biological activities.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that experimentally determined values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and can vary based on the isomeric form (cis/trans) and purity.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| IUPAC Name | 3,5-dimethylmorpholine;hydrochloride | [1] |

| CAS Number | 256518-81-7 (unspecified stereochemistry) 154596-17-5 ((3R,5S)-rel-cis) | [2][3] |

| Canonical SMILES | CC1COCC(N1)C.Cl | [1] |

| Solubility | The parent compound, 3,5-dimethylmorpholine, is reported to be soluble in water and common organic solvents. The hydrochloride salt is expected to have enhanced water solubility. | |

| Melting Point | Not consistently reported. | |

| Boiling Point | Not consistently reported. |

Synthesis and Experimental Protocols

General Synthetic Approach

A plausible synthetic route to cis-3,5-dimethylmorpholine involves the acid-catalyzed cyclization of 1,1'-iminobis(propan-2-ol). The subsequent treatment of the resulting free base with hydrochloric acid would yield the desired hydrochloride salt.

A generalized experimental workflow for this synthesis is depicted below.

Hypothetical Experimental Protocol

Synthesis of cis-3,5-Dimethylmorpholine:

-

To a reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, cautiously add a molar excess of concentrated sulfuric acid.

-

While maintaining a controlled temperature, slowly add 1,1'-iminobis(propan-2-ol) to the sulfuric acid.

-

Heat the reaction mixture to a temperature sufficient to induce cyclization and distill off the water that is formed. The reaction temperature and time will need to be optimized to favor the formation of the cis-isomer.

-

After the reaction is complete, cool the mixture and carefully neutralize it with a strong base (e.g., sodium hydroxide solution) to an alkaline pH.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 3,5-dimethylmorpholine.

-

Purify the crude product by distillation.

Formation of this compound:

-

Dissolve the purified 3,5-dimethylmorpholine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrogen chloride in the same solvent while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Would show characteristic signals for the methyl groups and the protons on the morpholine ring. The coupling constants and chemical shifts would differ between the cis and trans isomers. ¹³C NMR: Would show distinct signals for the methyl carbons and the carbons of the morpholine ring. A reference ¹³C NMR spectrum for a tetramethylmorpholine derivative suggests that the chemical shifts are sensitive to the stereochemistry of the substituents.[5] |

| Infrared (IR) Spectroscopy | Would exhibit characteristic absorption bands for C-H, C-N, and C-O stretching, as well as N-H stretching and bending vibrations from the protonated amine. |

| Mass Spectrometry (MS) | Would show the molecular ion peak corresponding to the free base (C₆H₁₃NO) and characteristic fragmentation patterns. |

| High-Performance Liquid Chromatography (HPLC) | Can be used to determine the purity of the compound and to separate the cis and trans isomers. |

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the parent compound, 3,5-dimethylmorpholine, has been reported to exhibit anticancer activity, particularly against cell lines resistant to CDK4/6 inhibitors.[6]

The CDK4/6 Signaling Pathway

The Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway is a critical regulator of the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.

The core of this pathway involves the following steps:

-

Mitogenic signals lead to the expression of D-type cyclins.

-

Cyclin D binds to and activates CDK4 and CDK6.

-

The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein.

-

Phosphorylation of Rb leads to the release of the E2F transcription factor.

-

E2F then promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby driving cell division.

The potential activity of 3,5-dimethylmorpholine against CDK4/6 inhibitor-resistant cell lines suggests that it may act through a mechanism that bypasses or overcomes common resistance pathways. Further research is needed to elucidate the precise molecular target and mechanism of action.

Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound and related compounds, the following safety precautions should be observed:[7][8][9][10]

-

Hazard Identification: The compound is generally classified as harmful if swallowed and may cause skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[7]

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[7]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person into fresh air. If swallowed, rinse the mouth with water. In all cases of exposure, seek medical attention.[7]

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery, particularly in oncology. This guide has summarized the available information on its chemical properties, provided a plausible synthetic route, and highlighted its potential connection to the biologically significant CDK4/6 pathway. The lack of comprehensive experimental data in the public domain underscores the need for further research to fully characterize this compound and explore its therapeutic potential. Researchers working with this compound should proceed with appropriate safety precautions and conduct thorough analytical characterization.

References

- 1. This compound | C6H14ClNO | CID 12638208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [154596-17-5], MFCD14525805, cis-3,5-Dimethylmorpholine hydrochloride [combi-blocks.com]

- 3. 154596-17-5|(3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride|BLD Pharm [bldpharm.com]

- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 3,5-Dimethylmorpholine | 123-57-9 | AAA12357 | Biosynth [biosynth.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: 3,5-Dimethylmorpholine Hydrochloride

CAS Number: 256518-81-7

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Dimethylmorpholine hydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. This document consolidates available data on its chemical and physical properties, synthesis, safety, and biological relevance, with a focus on its potential applications in oncology.

Chemical and Physical Properties

This compound is the hydrochloride salt of 3,5-Dimethylmorpholine. The addition of hydrochloric acid increases the compound's polarity and water solubility, which can be advantageous for pharmaceutical formulations. While specific experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the parent compound, 3,5-Dimethylmorpholine, provide a foundational understanding.

Table 1: Physicochemical Properties of 3,5-Dimethylmorpholine and its Hydrochloride Salt

| Property | 3,5-Dimethylmorpholine | This compound | Source |

| CAS Number | 123-57-9 | 256518-81-7 | [1] |

| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [1] |

| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [1] |

| Appearance | Liquid | Solid (predicted) | [1] |

| Solubility | Soluble in water | Predicted to be soluble in water | |

| Flash Point | 50 °C (122 °F) | Not available | [1] |

Note: Some data for the hydrochloride salt are predicted based on the properties of the free base and general principles of salt formation.

Synthesis and Manufacturing

A detailed, publicly available experimental protocol for the direct synthesis of this compound is not readily found in the scientific literature. However, a general approach can be inferred from the synthesis of similar substituted morpholines.

A plausible synthetic route would involve the cyclization of an appropriate precursor followed by salt formation. For instance, the synthesis of the related compound, cis-2,6-dimethylmorpholine, is achieved through the cyclization of diisopropanolamine in the presence of sulfuric acid. A similar strategy could likely be adapted for 3,5-dimethylmorpholine, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

General Synthetic Workflow:

References

Technical Guide: 3,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethylmorpholine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, potential therapeutic applications, and its relationship with key cellular signaling pathways.

Core Compound Properties

This compound is the hydrochloride salt of the organic compound 3,5-Dimethylmorpholine. The addition of hydrochloric acid to the basic morpholine nitrogen results in a more stable and water-soluble salt, which is a common practice for the formulation of amine-containing drug candidates.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 151.63 g/mol | [1] |

| Chemical Formula | C6H14ClNO | [1] |

| IUPAC Name | 3,5-dimethylmorpholine;hydrochloride | [1] |

| CAS Number | 256518-81-7 | [1] |

| Parent Compound | 3,5-Dimethylmorpholine | [1] |

| Parent Compound Molecular Weight | 115.17 g/mol | [2] |

| Parent Compound Chemical Formula | C6H13NO | [2] |

Potential Therapeutic Relevance and Mechanism of Action

While direct and extensive research on this compound is limited, its parent compound and the broader class of morpholine-containing molecules have garnered significant attention in oncology research.

Anticancer Activity and Cyclin-Dependent Kinase (CDK) Inhibition

The parent compound, 3,5-Dimethylmorpholine, has been noted for its potential anticancer activity.[3] Specifically, it has been associated with the inhibition of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[3] CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle.[4][5] The CDK4/6 complex, in particular, plays a key role in the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[5] In many cancers, the CDK4/6 pathway is overactive, leading to uncontrolled cell proliferation.[5] The development of CDK4/6 inhibitors has been a significant advancement in the treatment of certain types of cancer, particularly hormone receptor-positive breast cancer.[4]

Role in PI3K/Akt/mTOR Signaling Pathway

The morpholine ring is a common structural motif found in many inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6][7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][9] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a prime target for drug development.[6][7] The oxygen atom in the morpholine ring is often involved in forming a critical hydrogen bond with the hinge region of the kinase domain of PI3K and mTOR.[6][8]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cellular processes and the points of inhibition by targeted therapies.

Experimental Protocols

Disclaimer: This is a theoretical protocol and should be adapted and optimized by qualified chemists with appropriate safety precautions.

Synthesis of 3,5-Dimethylmorpholine

The synthesis of the parent amine, 3,5-Dimethylmorpholine, can be envisioned through the cyclization of an appropriate amino alcohol precursor.

Reaction: Cyclization of a substituted dialkanolamine.

Materials:

-

A suitable precursor such as a substituted bis(2-hydroxypropyl)amine derivative.

-

A strong dehydrating agent and catalyst, such as concentrated sulfuric acid or a solid acid catalyst.

-

An appropriate solvent.

-

Base for neutralization (e.g., sodium hydroxide).

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane).

-

Drying agent (e.g., anhydrous magnesium sulfate).

Procedure:

-

The precursor amino alcohol is slowly added to a cooled, stirred solution of the dehydrating agent.

-

The reaction mixture is heated to a specific temperature and maintained for several hours to facilitate cyclization.

-

After cooling, the mixture is carefully neutralized with a base.

-

The aqueous solution is extracted multiple times with an organic solvent.

-

The combined organic extracts are dried over a drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude 3,5-Dimethylmorpholine.

-

Purification is achieved through distillation or column chromatography.

Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard and straightforward acid-base reaction.

Reaction: 3,5-Dimethylmorpholine + HCl → this compound

Materials:

-

Purified 3,5-Dimethylmorpholine.

-

Anhydrous solvent (e.g., diethyl ether, isopropanol).

-

A solution of hydrogen chloride in a suitable solvent (e.g., HCl in diethyl ether or isopropanol).

Procedure:

-

The purified 3,5-Dimethylmorpholine is dissolved in the anhydrous solvent.

-

The solution of hydrogen chloride is added dropwise to the stirred solution of the amine.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield this compound as a solid.

The workflow for this synthesis is depicted in the diagram below.

Conclusion

This compound is a compound with a foundation in the well-established therapeutic potential of the morpholine scaffold. Its association with the inhibition of key cancer-related pathways, such as CDK4/6 and PI3K/Akt/mTOR, makes it and its derivatives valuable subjects for further investigation in drug discovery and development. The synthetic routes, while requiring optimization, are based on standard organic chemistry principles. This guide provides a foundational understanding for researchers and scientists working with this and related compounds.

References

- 1. This compound | C6H14ClNO | CID 12638208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 3,5-Dimethylmorpholine | 123-57-9 | AAA12357 | Biosynth [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

3,5-Dimethylmorpholine hydrochloride is the salt form of 3,5-dimethylmorpholine, a saturated heterocyclic compound. The morpholine ring is a six-membered ring containing both an ether and a secondary amine functional group. The presence of two methyl groups at positions 3 and 5 introduces chirality into the molecule, leading to the existence of stereoisomers.

The chemical structure of this compound is characterized by the protonation of the nitrogen atom in the morpholine ring by hydrochloric acid.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | --INVALID-LINK-- |

| Molecular Weight | 151.63 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3,5-dimethylmorpholine;hydrochloride | --INVALID-LINK-- |

| Canonical SMILES | CC1COCC(N1)C.Cl | --INVALID-LINK-- |

Stereoisomerism

The presence of two stereocenters at the C3 and C5 positions of the morpholine ring results in the existence of cis and trans diastereomers, each of which is a racemic mixture of two enantiomers.

-

cis-3,5-Dimethylmorpholine: The two methyl groups are on the same side of the morpholine ring. This exists as a pair of enantiomers: (3R,5S) and (3S,5R). The racemic mixture is often referred to as (±)-cis-3,5-dimethylmorpholine.

-

trans-3,5-Dimethylmorpholine: The two methyl groups are on opposite sides of the morpholine ring. This exists as a pair of enantiomers: (3R,5R) and (3S,5S). The racemic mixture is often referred to as (±)-trans-3,5-dimethylmorpholine.

The specific stereochemistry can significantly influence the biological activity and pharmacokinetic properties of the molecule.

Table 2: CAS Numbers for 3,5-Dimethylmorpholine and its Hydrochloride Stereoisomers

| Compound | CAS Number |

| 3,5-Dimethylmorpholine (unspecified stereochemistry) | 123-57-9 |

| cis-3,5-Dimethylmorpholine hydrochloride | 154596-17-5 |

| (3R,5S)-3,5-DiMethylMorpholine hydrochloride | 154596-17-5 |

| (3S,5S)-3,5-Dimethylmorpholine | 154634-96-5 |

| (3R,5R)-3,5-dimethylmorpholine | 591779-91-8 |

Spectroscopic Data

Table 3: Predicted and Reported Spectroscopic Data for 3,5-Dimethylmorpholine and Related Compounds

| Technique | Compound | Observed/Predicted Data | Source |

| ¹³C NMR | 3,5-Dimethylmorpholine | Data available in PubChem | --INVALID-LINK-- |

| ¹H NMR | N-substituted Morpholines | General discussion of spectra | --INVALID-LINK-- |

| IR | 3,5-Dimethylmorpholine | Spectrum available in NIST WebBook | --INVALID-LINK-- |

| Mass Spec | Morpholine | Spectrum available in NIST WebBook | --INVALID-LINK-- |

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of cis- or trans-3,5-dimethylmorpholine hydrochloride could not be located in publicly available scientific literature. However, a general approach for the synthesis of substituted morpholines involves the acid-catalyzed cyclization of di-alkanolamines. For instance, the synthesis of cis-2,6-dimethylmorpholine has been achieved through the cyclization of diisopropanolamine using sulfuric acid.[1]

General Synthetic Approach (Hypothetical)

A plausible synthetic route to 3,5-dimethylmorpholine would involve the cyclization of a suitably substituted di-alkanolamine, such as 1,1'-(methylazanediyl)bis(propan-2-ol). The subsequent treatment of the purified 3,5-dimethylmorpholine base with hydrochloric acid would yield the hydrochloride salt. The separation of cis and trans isomers would likely require chromatographic techniques.

Caption: Hypothetical workflow for the synthesis of this compound isomers.

Biological Activity and Signaling Pathways

The morpholine scaffold is a common feature in many biologically active compounds. Derivatives of 3,5-dimethylmorpholine have shown promise as anticancer agents, primarily through the inhibition of protein kinases involved in cell growth and proliferation signaling pathways.

Kinase Inhibition

Recent studies have highlighted the potential of dimethylmorpholine-containing compounds as inhibitors of key kinases in cancer signaling.

-

PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many cancers. The morpholine moiety is a key structural feature in several PI3K and mTOR inhibitors.

Caption: The PI3K/mTOR signaling pathway and points of inhibition by dimethylmorpholine derivatives.

-

TAK1 Signaling Pathway: Transforming growth factor-β-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a critical role in inflammatory and stress responses. TAK1 is implicated in the survival of certain cancer cells, making it an attractive therapeutic target. The cis-dimethylmorpholine moiety has been identified as a key feature in some TAK1 inhibitors.

Caption: The TAK1 signaling pathway and the inhibitory action of cis-dimethylmorpholine derivatives.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its stereoisomers offer opportunities for structure-activity relationship studies to optimize potency and selectivity against kinase targets. While this guide provides a foundational understanding of its chemistry and biological context, further research is required to fully elucidate its therapeutic potential. The development of robust synthetic protocols and comprehensive analytical characterization of the hydrochloride salt are critical next steps for advancing compounds based on this promising chemical entity.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a viable synthetic pathway for 3,5-dimethylmorpholine hydrochloride, a valuable building block in pharmaceutical and chemical research. The synthesis involves the acid-catalyzed cyclization of bis(2-hydroxypropyl)amine to form the 3,5-dimethylmorpholine free base, followed by its conversion to the hydrochloride salt. This guide presents a detailed experimental protocol adapted from established methods for similar morpholine derivatives, alongside data presentation and logical workflow diagrams.

Core Synthesis Pathway

The primary route for the synthesis of 3,5-dimethylmorpholine involves the intramolecular cyclodehydration of bis(2-hydroxypropyl)amine, also known as diisopropanolamine. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The subsequent treatment of the resulting 3,5-dimethylmorpholine with hydrochloric acid affords the desired hydrochloride salt.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

The following experimental procedures are adapted from established syntheses of isomeric dimethylmorpholines and represent a robust method for obtaining this compound.

Part 1: Synthesis of 3,5-Dimethylmorpholine (Free Base)

This procedure is adapted from the synthesis of cis-2,6-dimethylmorpholine and is expected to yield a mixture of cis- and trans-3,5-dimethylmorpholine.

Materials:

-

Bis(2-hydroxypropyl)amine (Diisopropanolamine)

-

Concentrated Sulfuric Acid (95-98%)

-

Sodium Hydroxide (50% aqueous solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a distillation apparatus, carefully add a predetermined amount of concentrated sulfuric acid.

-

Addition of Reactant: While vigorously stirring and maintaining the temperature below 80°C (using an ice bath if necessary), slowly add bis(2-hydroxypropyl)amine from the dropping funnel. The molar ratio of bis(2-hydroxypropyl)amine to sulfuric acid should be in the range of 1:1.5 to 1:2.0.

-

Cyclization Reaction: After the addition is complete, heat the reaction mixture to approximately 180°C. Water will begin to distill off. Continue heating for 3-5 hours, collecting the water produced during the reaction.

-

Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add the acidic mixture to a cooled, concentrated solution of sodium hydroxide (e.g., 50% NaOH) with vigorous stirring to neutralize the sulfuric acid. The final pH should be strongly alkaline (pH > 12).

-

Extraction and Drying: The product, 3,5-dimethylmorpholine, will separate as an organic layer. Separate the organic layer. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to maximize recovery. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude 3,5-dimethylmorpholine by fractional distillation under reduced pressure.

Figure 2: Experimental workflow for the synthesis of 3,5-dimethylmorpholine.

Part 2: Preparation of this compound

Materials:

-

3,5-Dimethylmorpholine (from Part 1)

-

Anhydrous Diethyl Ether (or other suitable solvent like isopropanol)

-

Hydrogen Chloride (gas or as a solution in a suitable solvent, e.g., 2M HCl in diethyl ether)

Procedure:

-

Dissolution: Dissolve the purified 3,5-dimethylmorpholine in anhydrous diethyl ether in a flask equipped with a magnetic stirrer.

-

Precipitation: Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride in diethyl ether (or bubble dry HCl gas through the solution) while stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Continue stirring for a short period after the addition is complete. Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to obtain this compound as a crystalline solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis, based on reported yields for the analogous synthesis of 2,6-dimethylmorpholine. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | Bis(2-hydroxypropyl)amine | - |

| Catalyst | Concentrated Sulfuric Acid | - |

| Molar Ratio (Amine:Acid) | 1 : 1.5 - 1 : 2.0 | Adapted from isomer synthesis |

| Reaction Temperature | 180 °C | Adapted from isomer synthesis |

| Reaction Time | 3 - 5 hours | Adapted from isomer synthesis |

| Theoretical Yield | Dependent on scale | - |

| Expected Purity (after distillation) | > 98% | Typical for this type of reaction |

| Final Product Form | Crystalline Solid (Hydrochloride) | - |

Note: It is crucial to perform analytical characterization (e.g., NMR, IR, and melting point analysis) to confirm the identity and purity of the synthesized 3,5-dimethylmorpholine and its hydrochloride salt. The synthesis is expected to produce a mixture of cis and trans isomers, which may be separable by chromatography if a specific isomer is required.

An In-depth Technical Guide to trans-3,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3,5-Dimethylmorpholine hydrochloride is a heterocyclic compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical, physical, and potential pharmacological properties. While experimental data for this specific salt is limited in publicly available literature, this document compiles available information on the parent compound and related derivatives to offer insights for research and development. This guide includes tabulated data, potential synthetic approaches, and descriptions of relevant biological signaling pathways.

Chemical and Physical Properties

trans-3,5-Dimethylmorpholine hydrochloride is the hydrochloride salt of the trans-isomer of 3,5-dimethylmorpholine. The addition of hydrochloric acid to the basic nitrogen of the morpholine ring results in a salt that typically exhibits increased water solubility and crystallinity compared to the free base.

Table 1: Chemical and Physical Properties of trans-3,5-Dimethylmorpholine Hydrochloride and Related Compounds

| Property | trans-3,5-Dimethylmorpholine Hydrochloride | 3,5-Dimethylmorpholine (Parent Compound) |

| Molecular Formula | C₆H₁₄ClNO[1][2] | C₆H₁₃NO[3][4] |

| Molecular Weight | 151.64 g/mol [1][2] | 115.17 g/mol [3][4] |

| CAS Number | 1542268-31-4, 2757083-05-7[1] | 123-57-9 (unspecified isomers)[3][4] |

| Appearance | Solid (expected) | Liquid |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Expected to be soluble in water. | Generally soluble in water and common organic solvents like ethanol and acetone.[5] |

| pKa | Data not available | Data not available |

Synthesis and Characterization

A detailed, experimentally verified protocol for the stereoselective synthesis of trans-3,5-dimethylmorpholine hydrochloride is not widely published. However, general synthetic strategies for morpholine derivatives can be adapted. One potential approach involves the cyclization of an appropriately substituted diol or amino alcohol. The formation of the hydrochloride salt is a standard procedure involving the treatment of the free base with hydrochloric acid.

Hypothetical Synthetic Workflow:

Caption: A potential synthetic pathway for trans-3,5-Dimethylmorpholine hydrochloride.

Characterization:

The identity and purity of trans-3,5-dimethylmorpholine hydrochloride would be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the carbon-hydrogen framework and the trans stereochemistry through analysis of coupling constants.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches (from the hydrochloride salt) and C-O-C stretches of the morpholine ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Pharmacological Properties and Potential Mechanism of Action

While direct pharmacological studies on trans-3,5-dimethylmorpholine hydrochloride are scarce, the parent compound, 3,5-dimethylmorpholine, has been noted for its potential anticancer activity.[6] It has been suggested to be active against cell lines resistant to CDK4/6 inhibitors.[6] This points towards a potential mechanism of action involving the cell cycle regulatory machinery.

The CDK4/6 Signaling Pathway

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation.[7]

CDK4/6 Signaling Pathway Diagram:

Caption: The CDK4/6 pathway's role in the G1-S phase transition of the cell cycle.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival.[8][9] Its dysregulation is also a common feature in many cancers.[8][9] Given that morpholine-containing compounds have been investigated as inhibitors of this pathway, it represents another potential area of investigation for trans-3,5-dimethylmorpholine hydrochloride.

PI3K/Akt/mTOR Signaling Pathway Diagram:

Caption: A simplified overview of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

In Vitro CDK4/6 Kinase Assay (General Protocol)

This assay would be used to determine the direct inhibitory effect of the compound on CDK4/6 activity.

-

Reaction Setup: In a microplate, combine recombinant CDK4/Cyclin D and a substrate (e.g., a peptide derived from the Retinoblastoma protein, Rb).

-

Compound Incubation: Add varying concentrations of trans-3,5-dimethylmorpholine hydrochloride to the wells.

-

Initiation: Start the kinase reaction by adding ATP.

-

Detection: After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as ELISA with a phospho-specific antibody or luminescence-based assays that measure ATP consumption.[7]

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Cell-Based Proliferation Assay (General Protocol)

This assay assesses the effect of the compound on the proliferation of cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., breast cancer cell lines like MCF-7) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with a range of concentrations of trans-3,5-dimethylmorpholine hydrochloride.

-

Incubation: Incubate the cells for a period of 48-72 hours.

-

Viability Assessment: Measure cell viability using a method such as the MTT or resazurin assay.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

Safety and Handling

Safety data for trans-3,5-dimethylmorpholine hydrochloride is not extensively documented. However, based on the data for related morpholine compounds, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

trans-3,5-Dimethylmorpholine hydrochloride presents an interesting scaffold for further investigation in the context of cancer research, particularly concerning pathways involving cell cycle regulation like CDK4/6. The information compiled in this guide, while highlighting the current gaps in experimental data, provides a foundational understanding for researchers and drug development professionals. Further studies are warranted to fully elucidate the physical, chemical, and pharmacological properties of this specific compound, including its stereospecific synthesis, detailed analytical characterization, and in-depth biological evaluation to confirm its mechanism of action and therapeutic potential.

References

- 1. Trans-3,5-dimethylmorpholine hydrochloride 97% | CAS: 1542268-31-4 | AChemBlock [achemblock.com]

- 2. mdpi.com [mdpi.com]

- 3. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethylmorpholine | C6H13NO | CID 8862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Dimethylmorpholine(141-91-3) 13C NMR spectrum [chemicalbook.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Pivotal Role of (3R,5S)-3,5-Dimethylmorpholine Hydrochloride in Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,5S)-3,5-Dimethylmorpholine hydrochloride is a chiral building block of significant interest in medicinal chemistry, primarily recognized for its integral role in the development of highly selective and potent kinase inhibitors. This technical guide provides a comprehensive overview of its core applications, with a particular focus on its incorporation into next-generation mTOR inhibitors for the treatment of neurological disorders and cancer. Detailed synthetic protocols, quantitative biological data, and visual representations of relevant pathways and workflows are presented to facilitate its application in contemporary drug discovery programs.

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of chirality, as seen in (3R,5S)-3,5-dimethylmorpholine, allows for precise three-dimensional interactions with biological targets, leading to enhanced potency and selectivity. This guide specifically elucidates the applications and synthetic methodologies associated with the hydrochloride salt of the (3R,5S) stereoisomer of 3,5-dimethylmorpholine, a key component in the synthesis of innovative therapeutics.

Synthesis of Chiral Morpholine Derivatives

Core Application: mTOR Kinase Inhibitors

A primary and well-documented application of (3R,5S)-3,5-dimethylmorpholine is in the synthesis of advanced mTOR (mechanistic target of rapamycin) kinase inhibitors. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases, including cancer and neurological disorders like tuberous sclerosis complex.[1]

The (3R,5S)-3,5-dimethylmorpholino moiety has been instrumental in the development of PQR626, a potent, selective, and brain-penetrant mTOR inhibitor.[2] The specific stereochemistry of this morpholine derivative is crucial for its interaction within the ATP-binding pocket of the mTOR kinase, contributing to the compound's high affinity and selectivity.[3]

The mTOR Signaling Pathway

The mTOR kinase is a central node in a complex signaling network. Its inhibition by molecules incorporating the (3R,5S)-3,5-dimethylmorpholine moiety can effectively downregulate proliferative signals.

Caption: Simplified mTOR signaling pathway and the inhibitory action of PQR626.

Synthesis of PQR626: A Case Study

The synthesis of PQR626, a 1,3,5-triazine-based mTOR inhibitor, showcases the strategic use of (3R,5S)-3,5-dimethylmorpholine hydrochloride. The synthetic route involves a sequential nucleophilic substitution on a cyanuric chloride core, followed by a Suzuki cross-coupling reaction.[2]

Synthetic Workflow

The general workflow for the synthesis of PQR626 and related analogs is depicted below. This multi-step process allows for the controlled introduction of different morpholine moieties to fine-tune the pharmacological properties of the final compound.

Caption: Synthetic workflow for the mTOR inhibitor PQR626.

Experimental Protocols

The following are generalized experimental protocols derived from the synthesis of related 1,3,5-triazine derivatives and PQR626.[2][4]

Protocol 1: Synthesis of 4-chloro-2-((R)-3-methylmorpholino)-6-((3R,5S)-3,5-dimethylmorpholino)-1,3,5-triazine (Intermediate 2)

-

To a solution of 2,4-dichloro-6-((R)-3-methylmorpholino)-1,3,5-triazine (Intermediate 1) in a suitable aprotic solvent (e.g., THF, dioxane), add (3R,5S)-3,5-dimethylmorpholine hydrochloride and a non-nucleophilic base (e.g., diisopropylethylamine) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Protocol 2: Synthesis of PQR626 via Suzuki Cross-Coupling

-

To a reaction vessel, add 4-chloro-2-((R)-3-methylmorpholino)-6-((3R,5S)-3,5-dimethylmorpholino)-1,3,5-triazine (Intermediate 2), the corresponding pyridin-2-amine boronic acid pinacol ester, a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃).[4]

-

Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., dioxane/water).

-

Heat the reaction mixture to 80-100 °C for 2-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the residue by column chromatography to yield PQR626.

Quantitative Data

The incorporation of the (3R,5S)-3,5-dimethylmorpholino moiety significantly impacts the biological activity of the resulting compounds.

| Compound | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Cell Line | Reference |

| PQR626 | mTOR | Kinase Assay | 5 | 3.6 | - | [5] |

| PQR626 | pPKB S473 | In-cell Western | 197 | - | A2058 | [5] |

| PQR626 | pS6 S235/S236 | In-cell Western | 87 | - | A2058 | [5] |

| Synthetic Step | Product | Yield (%) | Reference |

| Cyanuric Chloride -> Intermediate 1 | 2,4-dichloro-6-((R)-3-methylmorpholino)-1,3,5-triazine | 87 | [2] |

| Intermediate 1 -> Intermediate 2 | 4-chloro-2-((R)-3-methylmorpholino)-6-((3S,5R)-3,5-dimethylmorpholino)-1,3,5-triazine | 62 | [2] |

| Intermediate 2 -> PQR626 | PQR626 | 36-97 (for analogs) | [2] |

Experimental Methodologies: In Vitro Kinase Inhibition Assay

To assess the inhibitory potential of compounds like PQR626, in vitro kinase assays are essential.

Protocol 3: General mTOR Kinase Assay

-

Reagents and Buffers:

-

Active mTOR enzyme

-

Substrate (e.g., inactive S6K protein)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂)

-

ATP solution

-

Test compound (e.g., PQR626) dissolved in DMSO

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the active mTOR enzyme, the substrate, and the kinase assay buffer.

-

Add the test compound or DMSO (vehicle control).

-

Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30 °C for 30-60 minutes.

-

Stop the reaction by adding a stop solution (e.g., SDS-PAGE sample buffer or EDTA).

-

-

Detection:

-

The phosphorylation of the substrate can be detected by various methods, such as Western blotting using a phospho-specific antibody, or by using a fluorescence-based assay (e.g., TR-FRET).

-

-

Data Analysis:

-

Quantify the signal corresponding to substrate phosphorylation.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Workflow for mTOR Kinase Inhibition Assay

Caption: General workflow for an in vitro mTOR kinase inhibition assay.

Conclusion

(3R,5S)-3,5-Dimethylmorpholine hydrochloride has emerged as a valuable chiral building block in modern drug discovery. Its application in the synthesis of the potent and selective mTOR inhibitor PQR626 highlights the importance of stereochemistry in achieving desired pharmacological profiles. The synthetic strategies and experimental protocols outlined in this guide provide a framework for the utilization of this and related chiral morpholines in the development of novel therapeutics targeting a range of diseases. The continued exploration of such precisely engineered chemical entities holds significant promise for advancing the frontiers of medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Solubility Profile of 3,5-Dimethylmorpholine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,5-Dimethylmorpholine hydrochloride in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative prediction of solubility based on fundamental chemical principles and provides a comprehensive, generalized experimental protocol for its determination.

Introduction to this compound

This compound is the salt form of the organic base 3,5-dimethylmorpholine. The formation of a hydrochloride salt from an amine is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of a compound.[1] The presence of the polar hydrochloride group significantly influences the compound's solubility profile, making it more soluble in polar solvents compared to its free base form. The structure of this compound includes both a polar ammonium group and a less polar dimorpholine ring, suggesting a nuanced solubility behavior across a range of organic solvents.

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" is the primary determinant of solubility. As an amine salt, this compound is an ionic and polar compound. Its solubility in organic solvents is therefore expected to be highly dependent on the solvent's polarity, hydrogen bonding capability, and dielectric constant.

High Expected Solubility:

-

Protic Polar Solvents: Solvents such as methanol, ethanol, and isopropanol are expected to be effective at dissolving this compound. These solvents have high dielectric constants and are capable of hydrogen bonding, which can solvate both the chloride anion and the morpholinium cation.

Moderate Expected Solubility:

-

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile may exhibit moderate solvent capacity. While they are polar, their ability to solvate the chloride ion is less effective compared to protic solvents.

Low to Negligible Expected Solubility:

-

Nonpolar Solvents: Hydrocarbon solvents such as hexanes, toluene, and diethyl ether are anticipated to be poor solvents for this compound. The large difference in polarity between the ionic solute and the nonpolar solvent results in weak solute-solvent interactions.

-

Low-Polarity Chlorinated Solvents: Dichloromethane and chloroform are also expected to have low solvent power for this compound.

It is important to note that these are qualitative predictions. The actual solubility will also be influenced by factors such as temperature and the presence of impurities, including water.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Methanol | CH₃OH | 5.1 | 25 | ||

| Ethanol | C₂H₅OH | 4.3 | 25 | ||

| Isopropanol | C₃H₈O | 3.9 | 25 | ||

| Acetonitrile | CH₃CN | 5.8 | 25 | ||

| Dimethylformamide | C₃H₇NO | 6.4 | 25 | ||

| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | 25 | ||

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | ||

| Toluene | C₇H₈ | 2.4 | 25 | ||

| Hexanes | C₆H₁₄ | 0.1 | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method, which is considered a standard for equilibrium solubility determination.[2][3]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another validated analytical technique for quantification.

4.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve for quantification.

-

Sample Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mg/mL.

4.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of solubility, a logical relationship diagram can illustrate the factors influencing the dissolution process.

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is scarce, a qualitative understanding based on its chemical structure as an amine salt allows for reasoned predictions. It is expected to be most soluble in polar protic solvents and least soluble in nonpolar solvents. For drug development professionals and researchers requiring precise solubility data, the experimental protocol provided in this guide offers a robust framework for its determination. The successful application of this compound in various synthetic and pharmaceutical contexts will ultimately depend on a thorough understanding of its solubility behavior in relevant solvent systems.

References

3,5-Dimethylmorpholine Hydrochloride: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, experimental protocols, and handling procedures for 3,5-Dimethylmorpholine hydrochloride. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's properties and associated hazards, facilitating its safe use in a research and development environment.

Core Safety and Physical Data

Quantitative data regarding the physical, chemical, and toxicological properties of this compound are summarized below. It is important to note that specific values can vary slightly between suppliers, and some data points have not been fully determined.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | Angene Chemical, PubChem[1][2] |

| Molecular Weight | 151.63 g/mol | Angene Chemical, PubChem[1][2] |

| CAS Number | 154596-17-5 (rel-(3R,5S)) | Angene Chemical[1] |

| Appearance | Data not consistently available (likely a solid) | N/A |

| Solubility | Data not consistently available | N/A |

| Melting Point | Data not consistently available | N/A |

| Boiling Point | Data not consistently available | N/A |

Toxicological Data

While specific LD50 (median lethal dose) data for this compound is not widely available, the GHS classification indicates that it is harmful if swallowed. One available SDS for the related compound, Morpholine Hydrochloride, provides an oral LD50 for rats.

| Test | Species | Route | Value | Classification | Source |

| Acute Oral Toxicity (LD50) | Rat | Oral | 4,580 mg/kg (for Morpholine Hydrochloride) | Category 4 (Harmful if swallowed) | TCI Chemicals[3] |

| Acute Dermal Toxicity | Data Not Available | N/A | N/A | N/A | N/A |

| Acute Inhalation Toxicity | Data Not Available | N/A | N/A | N/A | N/A |

GHS Hazard Classification

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Source: Angene Chemical Safety Data Sheet[1]

Experimental Protocols for Toxicological Assessment

The GHS classifications are based on data from toxicological studies. While the specific studies for this compound are not publicly detailed, the methodologies likely follow the internationally recognized OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. These standardized protocols are designed to ensure the reliability and comparability of safety data.

Acute Oral Toxicity (Likely based on OECD Guidelines 420, 423, or 425)

The "Harmful if swallowed" classification suggests an LD50 value within a certain range. The experimental protocol to determine this would likely be one of the following:

-

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

-

Test Animals: Typically, a single sex of rodent (often female rats) is used.[4]

-

Procedure:

-

Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate dose range.[4]

-

Main Study:

-

Fixed Dose Procedure (OECD 420): Animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg). The outcome (toxic signs or mortality) determines if a higher or lower dose is tested in another group.[4]

-

Acute Toxic Class Method (OECD 423): This method uses a stepwise procedure with a small number of animals per step. The outcome of each step determines the next dose, allowing for classification into a GHS category.

-

Up-and-Down Procedure (OECD 425): Animals are dosed one at a time. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose. This method allows for a more precise estimation of the LD50.[5][6]

-

-

Administration: The substance is administered by gavage after a short period of fasting.[4]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5] A gross necropsy is performed on all animals at the end of the study.[5]

-

Acute Dermal Irritation/Corrosion (Likely based on OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[3][7]

-

Test Animal: The albino rabbit is the preferred species.[8][9]

-

Procedure:

-

A small area of the animal's skin is shaved.

-

A single dose (typically 0.5 g for a solid) of the test substance is applied to the skin under a porous gauze patch.[8]

-

After exposure, the patch is removed, and the skin is cleaned.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[3]

-

The severity of the skin reactions is scored according to a standardized grading system. Observations may continue for up to 14 days to assess the reversibility of the effects.[3]

-

Acute Eye Irritation/Corrosion (Likely based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.[10]

-

Test Animal: The albino rabbit is the recommended test animal.[11]

-

Procedure:

-

The test begins with a single animal.[11]

-

A single dose of the substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[10][11]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[11]

-

The degree of eye irritation is scored based on the cornea, iris, and conjunctiva.[10][12]

-

If severe damage is observed, the test is terminated. If not, up to two additional animals may be used to confirm the results.[10][11]

-

The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[2]

-

Safety Handling and Emergency Procedures

Based on the precautionary statements found in the Safety Data Sheets, the following workflow outlines the essential safety measures for handling this compound.

Caption: Workflow for Safe Handling of this compound.

Conclusion

This compound is a chemical compound that requires careful handling due to its potential to cause harm upon ingestion and irritation to the skin, eyes, and respiratory system. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper storage, is essential. The toxicological data, while not exhaustive for this specific compound, aligns with classifications that necessitate cautious handling. The experimental protocols for determining these hazards are well-established through OECD guidelines, providing a framework for understanding the basis of the safety recommendations. Researchers and drug development professionals should always consult the most up-to-date Safety Data Sheet from their supplier before use and ensure that all handling is performed in a controlled environment.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. umwelt-online.de [umwelt-online.de]

- 5. oecd.org [oecd.org]

- 6. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]

- 7. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Comprehensive Technical Guide to the Handling and Storage of 3,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and key physicochemical properties of 3,5-Dimethylmorpholine hydrochloride. The information is intended to support laboratory safety, experimental design, and the integration of this compound into drug development workflows.

Chemical and Physical Properties

This compound is a morpholine derivative. A summary of its key chemical and physical properties is presented in Table 1. These properties are essential for understanding its behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H14ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Appearance | Solid (form may vary) | Assumed from hydrochloride salt form |

| Solubility | Soluble in water. | [2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its potential hazards is critical for safe handling.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields or a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). | [1] |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear appropriate protective clothing to prevent skin exposure. | [1][3] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling

-

Ventilation: Use only in a well-ventilated area or in a chemical fume hood.[3][4] Provide appropriate exhaust ventilation at places where dust is formed.[1]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[1][3] Do not breathe dust, fume, gas, mist, vapors, or spray.[3]

-

Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[4]

-

Dust Formation: Avoid the formation of dust and aerosols.[1]

Storage

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3] Store at room temperature.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[3][5]

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound should follow internationally recognized standards to ensure data quality and comparability. The OECD Guidelines for the Testing of Chemicals provide a framework for these evaluations.[1][6][7][8]

Melting Point Determination (Based on OECD Guideline 102)

Objective: To determine the melting point of this compound.

Methodology:

-

Apparatus: A capillary melting point apparatus is typically used.

-

Sample Preparation: A small, finely powdered sample of the substance is packed into a capillary tube.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate. The temperature at which the substance is observed to melt is recorded as the melting point.

Water Solubility Determination (Based on OECD Guideline 105)

Objective: To determine the solubility of this compound in water.

Methodology:

-

Apparatus: A constant temperature water bath with a shaker, analytical balance, and a method for determining the concentration of the dissolved substance (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure:

-

An excess amount of the solid is added to a known volume of water in a flask.

-

The flask is agitated in the constant temperature bath until equilibrium is reached.

-

The solution is then filtered to remove undissolved solid.

-

The concentration of the dissolved substance in the filtrate is determined using a suitable analytical method. This concentration represents the water solubility at that temperature.

-

Spill and Emergency Procedures

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[1] Avoid dust formation.[1] Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1] Evacuate personnel to safe areas.[1]

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Containment and Cleaning: Pick up and arrange disposal without creating dust.[1] Sweep up and shovel.[1] Keep in suitable, closed containers for disposal.[1]

First Aid Measures

-

Inhalation: If breathed in, move the person into fresh air.[1] If not breathing, give artificial respiration.[1] Consult a physician.[1]

-

Skin Contact: Wash off with soap and plenty of water.[1] Consult a physician.[1]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

Ingestion: Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[1] Consult a physician.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Logical Workflow for Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for Safe Handling and Storage.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. oecd.org [oecd.org]

- 4. Morpholine (EHC 179, 1996) [inchem.org]

- 5. This compound | C6H14ClNO | CID 12638208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. search.library.brandeis.edu [search.library.brandeis.edu]

- 7. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 8. oecd.org [oecd.org]

The Advent of 3,5-Dimethylmorpholine: A C₂-Symmetric Chiral Auxiliary for Asymmetric Synthesis

A comprehensive guide for researchers and drug development professionals on the discovery, synthesis, and application of 3,5-dimethylmorpholine as a versatile chiral auxiliary.

The quest for efficient and predictable control over stereochemistry in chemical reactions is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where the chirality of a molecule can dictate its efficacy and safety. In this context, chiral auxiliaries, temporary molecular scaffolds that impart stereochemical bias, have proven to be invaluable tools. This technical guide delves into the discovery and application of a significant yet accessible chiral auxiliary, 3,5-dimethylmorpholine, with a focus on the pioneering work of Dieter Enders and his research group.

Introduction: The Need for C₂-Symmetric Chiral Auxiliaries

The principle of asymmetric induction using chiral auxiliaries relies on the temporary incorporation of a chiral moiety onto a prochiral substrate. This chiral entity directs subsequent chemical transformations to occur selectively on one of the two prochiral faces, leading to the formation of a desired stereoisomer. Among the various designs of chiral auxiliaries, those possessing a C₂-axis of symmetry have garnered considerable attention. The inherent symmetry of these auxiliaries simplifies the stereochemical analysis of the transition states, often leading to higher and more predictable levels of stereocontrol.

The Discovery of (S,S)-3,5-Dimethylmorpholine as a Chiral Auxiliary

In 1994, the research group of Dieter Enders introduced (S,S)-3,5-dimethylmorpholine as a novel, C₂-symmetric chiral auxiliary. Their seminal work, published in Synthesis, laid the groundwork for its application in asymmetric synthesis, initially focusing on the highly versatile Diels-Alder reaction. The choice of 3,5-dimethylmorpholine was predicated on its straightforward synthesis from readily available chiral starting materials and the conformational rigidity of the morpholine ring, which was expected to provide a well-defined stereochemical environment.

Synthesis of (S,S)-3,5-Dimethylmorpholine

The enantiomerically pure (S,S)-3,5-dimethylmorpholine can be synthesized from the readily available and inexpensive amino acid, (S)-alanine. The synthetic route involves the transformation of (S)-alanine into a key intermediate which then undergoes cyclization to form the morpholine ring.

Experimental Protocol: Synthesis of (S,S)-3,5-Dimethylmorpholine

This protocol is based on established synthetic routes for similar morpholine derivatives and the principles outlined in the work of Enders et al.

Step 1: Synthesis of (S)-2-(tert-Butoxycarbonylamino)propan-1-ol

To a solution of (S)-alanine in a suitable solvent, di-tert-butyl dicarbonate (Boc₂O) is added in the presence of a base to protect the amino group. The resulting N-Boc-(S)-alanine is then reduced to the corresponding amino alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane dimethyl sulfide complex (BMS).

Step 2: Cyclization to form (S,S)-3,5-Dimethylmorpholine

The protected amino alcohol is then subjected to conditions that facilitate the formation of the morpholine ring. This can be achieved through various methods, including intramolecular Williamson ether synthesis or other cyclization strategies.

Application in Asymmetric Diels-Alder Reactions

The initial and most prominent application of (S,S)-3,5-dimethylmorpholine as a chiral auxiliary is in the diastereoselective Diels-Alder reaction. The auxiliary is first used to prepare a chiral diene, which then reacts with a dienophile to yield the cycloadduct with high stereocontrol.

Preparation of the Chiral Diene: (S,S)-2-(3,5-Dimethylmorpholino)butadiene

The chiral diene is prepared by the reaction of (S,S)-3,5-dimethylmorpholine with a suitable butadiene precursor.

Experimental Protocol: Synthesis of (S,S)-2-(3,5-Dimethylmorpholino)butadiene

A solution of (S,S)-3,5-dimethylmorpholine in an aprotic solvent is treated with a butadiene derivative, such as 1,4-dichlorobut-2-ene, in the presence of a base. The reaction mixture is stirred at a specified temperature for a set period, followed by an aqueous workup and purification by chromatography to yield the desired chiral diene.

Diastereoselective Diels-Alder Reaction

The chiral diene, bearing the 3,5-dimethylmorpholine auxiliary, undergoes a [4+2] cycloaddition with various dienophiles. The C₂-symmetry of the auxiliary effectively shields one face of the diene, leading to a highly diastereoselective attack of the dienophile on the less hindered face.

Experimental Protocol: Diastereoselective Diels-Alder Reaction

To a solution of the (S,S)-2-(3,5-dimethylmorpholino)butadiene in a suitable solvent (e.g., toluene, dichloromethane), the dienophile is added. The reaction can be performed at room temperature or with heating, depending on the reactivity of the dienophile. After completion of the reaction, the solvent is removed, and the resulting cycloadduct is purified.

Quantitative Data

The effectiveness of (S,S)-3,5-dimethylmorpholine as a chiral auxiliary in Diels-Alder reactions is demonstrated by the high diastereomeric excesses (de) achieved. The work by Enders et al. reported de values in the range of 87-96% for the cycloaddition with various aza-dienophiles, leading to the formation of 4-oxohexahydropyridazine derivatives.

| Dienophile | Diastereomeric Excess (de) |

| Aza-dienophile 1 | 87% |

| Aza-dienophile 2 | 92% |

| Aza-dienophile 3 | 96% |

Table 1: Diastereomeric excesses in the Diels-Alder reaction of (S,S)-2-(3,5-dimethylmorpholino)butadienes with various aza-dienophiles.[1]

Cleavage of the Chiral Auxiliary